molecular formula C16H10ClNO5 B1607850 5-Chloro-4-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-2-methoxy-benzoic acid CAS No. 52245-01-9

5-Chloro-4-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-2-methoxy-benzoic acid

Cat. No. B1607850
CAS RN: 52245-01-9
M. Wt: 331.7 g/mol
InChI Key: SSWJZDOVLMABNH-UHFFFAOYSA-N
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Description

5-Chloro-4-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-2-methoxy-benzoic acid, also known as CDIM-8, is a synthetic compound that has been studied for its potential therapeutic applications.

Scientific Research Applications

Heterocyclic Compound Synthesis

This compound serves as a precursor in the synthesis of various heterocyclic compounds due to its reactive isoindolinone moiety. It can undergo transformations to produce amino-substituted products and fused ring systems like pyrimidinones, quinolizinones, and pyranones . These heterocyclic compounds have significant applications in pharmaceuticals, agrochemicals, and dyes.

Medicinal Chemistry

In medicinal chemistry, the compound’s structural features are valuable for creating small molecule inhibitors with potential therapeutic effects. Its derivatives can be designed to target specific proteins or enzymes within biological systems, aiding in the development of new drugs .

Agriculture

The compound’s derivatives could be explored for their potential use in agriculture. For instance, they might act as growth regulators or pesticides, given their structural similarity to other bioactive heterocycles.

Material Science

In material science, this compound could be utilized to synthesize novel organic frameworks or polymers. Its benzoic acid moiety allows for further functionalization, which can lead to materials with unique properties such as conductivity or fluorescence .

Environmental Science

Derivatives of this compound might find applications in environmental science, such as in the synthesis of compounds that can degrade environmental pollutants or serve as indicators for monitoring environmental conditions .

Biochemistry

In biochemistry, the compound can be used to study protein-ligand interactions. Its ability to bind to various proteins can help in understanding the mechanisms of diseases at the molecular level, which is crucial for drug discovery.

Pharmacology

Pharmacologically, the compound’s core structure can be modified to enhance its interaction with biological targets, improving its efficacy and specificity as a drug candidate. This can lead to the development of new pharmacological agents with improved therapeutic profiles.

properties

IUPAC Name

5-chloro-4-(1,3-dioxoisoindol-2-yl)-2-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClNO5/c1-23-13-7-12(11(17)6-10(13)16(21)22)18-14(19)8-4-2-3-5-9(8)15(18)20/h2-7H,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSWJZDOVLMABNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C(=O)O)Cl)N2C(=O)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80368397
Record name 5-Chloro-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80368397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-4-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-2-methoxy-benzoic acid

CAS RN

52245-01-9
Record name 5-Chloro-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80368397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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